5-Azaspiro[2.3]hexane-4-carboxylic acid
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Overview
Description
5-Azaspiro[23]hexane-4-carboxylic acid is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research The spirocyclic structure consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic acid typically involves the use of stereocontrolled reactions to ensure the correct spatial arrangement of atoms. One common method involves the cyclopropanation of azetidine derivatives using rhodium-catalyzed reactions . The reaction conditions often include the use of ethyl diazoacetate as a reagent and rhodium acetate as a catalyst, with the reaction being carried out at low concentrations to optimize yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of stereocontrolled synthesis and the use of efficient catalytic systems are likely to be employed. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.3]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Azaspiro[2.3]hexane-4-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In materials science, the compound’s spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act on neurotransmitter receptors or enzymes involved in neurological pathways . The spirocyclic structure can enhance binding affinity and selectivity for these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.3]hexane-1-carboxylic acid: Another spirocyclic compound with a similar structure but different functional groups.
5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Uniqueness
5-Azaspiro[2.3]hexane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-azaspiro[2.3]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)4-6(1-2-6)3-7-4/h4,7H,1-3H2,(H,8,9) |
InChI Key |
HABNVZOUKOEIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC2C(=O)O |
Origin of Product |
United States |
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